molecular formula C15H17N3O3 B2926717 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1258742-53-8

4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide

Cat. No. B2926717
CAS RN: 1258742-53-8
M. Wt: 287.319
InChI Key: QDGNPKGEMJOPJH-UHFFFAOYSA-N
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Description

4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment. In

Scientific Research Applications

4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit Pol I transcription in cancer cells, leading to the induction of DNA damage and cell death. 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has been tested in preclinical models of several types of cancer, including breast, ovarian, and pancreatic cancers, and has shown promising results.

Mechanism of Action

4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide targets the Pol I transcription machinery, which is responsible for the production of ribosomal RNA (rRNA). In cancer cells, Pol I transcription is upregulated, leading to increased production of rRNA and enhanced protein synthesis. 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide selectively inhibits Pol I transcription in cancer cells, leading to the accumulation of DNA damage and the activation of the p53 pathway, which ultimately results in cell death.
Biochemical and Physiological Effects:
4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide also inhibits the formation of ribosomes, leading to a decrease in protein synthesis and a reduction in cell proliferation.

Advantages and Limitations for Lab Experiments

4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce DNA damage and activate the p53 pathway. However, 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has several limitations, including its complex synthesis method and its potential toxicity in non-cancerous cells.

Future Directions

There are several future directions for the study of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide. Additionally, the combination of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide with other therapeutic agents is an area of active research, as it may enhance the efficacy of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide in cancer treatment.
Conclusion:
In conclusion, 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide is a small molecule inhibitor that targets Pol I transcription and has shown promising results as a therapeutic agent in cancer treatment. Its complex synthesis method and potential toxicity in non-cancerous cells are limitations that need to be addressed. However, the identification of biomarkers and the combination with other therapeutic agents may enhance its efficacy in cancer treatment. Further research is needed to fully understand the potential of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide involves several steps, including the formation of the bicyclic cyclobutane ring, the introduction of the amide group, and the attachment of the carbamoylmethoxy group. The final product is obtained through purification and isolation. The synthesis of 4-(carbamoylmethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide has been described in detail in several research articles, and it has been shown to be a complex and challenging process.

properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-N-(1-cyanocyclobutyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-18(15(10-16)7-2-8-15)14(20)11-3-5-12(6-4-11)21-9-13(17)19/h3-6H,2,7-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGNPKGEMJOPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OCC(=O)N)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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